Bis(methylsulfonyl)peroxide
Overview
Description
Bis(methylsulfonyl)peroxide is an oxidant used in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . It is also known as Bis(methanesulfonyl) peroxide .
Synthesis Analysis
The use of bis(methanesulfonyl) peroxide as an oxidant enables a selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Molecular Structure Analysis
The molecular formula of Bis(methylsulfonyl)peroxide is C2H6O6S2 . It is an organosulfur compound .Chemical Reactions Analysis
Bis(methanesulfonyl) peroxide is used as an oxidant in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .Scientific Research Applications
Oxidation of Methyl (Methylthio)methyl Sulfoxide
Research by Ogura, Suzuki, and Tsuchihashi (1980) highlights the application of bis(methylsulfonyl)peroxide in the oxidation of methyl (methylthio)methyl sulfoxide, producing bis(methylsulfinyl)methane with high yield. This process demonstrates the compound's efficacy in specific oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980).
Bis(arylsulfonyl) Peroxide-Mediated Difunctionalization
McCourt and Studer (2023) reported the utilization of bis(arylsulfonyl) peroxide in the 1,2-difunctionalization of cyclic enol ethers. This process highlights the compound's role in selective sulfonylation and its compatibility with various cyclic enol ethers and carboxylic acids (McCourt & Studer, 2023).
Synthesis of Benzylic Alcohols
Tanwar, Börgel, and Ritter (2019) explored the use of bis(methanesulfonyl) peroxide as an oxidant for the selective synthesis of benzylic alcohols. Their study provides insight into the selectivity for monooxygenation, potentially through a proton-coupled electron transfer mechanism, indicating the compound's relevance in alcohol synthesis (Tanwar, Börgel, & Ritter, 2019).
Quantitation of Hydrogen Peroxide
Grayeski, Woolf, and Helly (1986) demonstrated the application of bis(methylsulfonyl)peroxide in the quantitation of enzymatically generated hydrogen peroxide. Their method involved a chemiluminescence reaction and provided precise measurements in static and flow systems, showcasing the compound's utility in analytical chemistry (Grayeski, Woolf, & Helly, 1986).
Selective Synthesis of Sulfoxides and Sulfones
Yamazaki (1996) utilized bis(methylsulfonyl)peroxide in the methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide. This method efficiently produced sulfoxides and sulfones, demonstrating the compound's effectiveness in selective oxidation processes (Yamazaki, 1996).
Future Directions
properties
IUPAC Name |
methylsulfonyloxy methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAEZVERBCSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563301 | |
Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylsulfonyl)peroxide | |
CAS RN |
1001-62-3 | |
Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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